Insulin degludec

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZPCMFQCNBYCY-WIWKJPBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

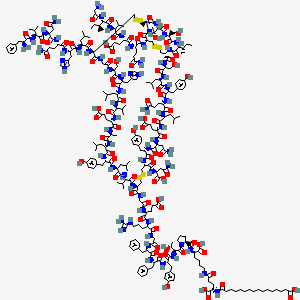

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C274H411N65O81S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6104 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844439-96-9 |

Source

|

| Record name | Insulin degludec [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844439969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Insulin degludec | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Self-Association of Insulin Degludec

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin degludec (IDeg) is an ultra-long-acting basal insulin analogue designed to provide a consistent and prolonged glucose-lowering effect. Its unique pharmacokinetic profile, characterized by a half-life of approximately 25 hours and a duration of action exceeding 42 hours, is a direct consequence of its novel molecular structure and intricate self-association properties.[1] This technical guide provides a comprehensive overview of the molecular architecture of this compound, the mechanism of its self-association from di-hexamers to multi-hexamers, and the experimental methodologies employed to elucidate these characteristics.

Molecular Structure of this compound

This compound is a modified human insulin. The key structural modifications are the deletion of threonine at the B30 position and the acylation of the lysine at the B29 position (LysB29) with a hexadecanedioic acid via a γ-L-glutamic acid spacer.[1][2][3][4] This modification is crucial for its protracted action. The molecular formula of this compound is C274H411N65O81S6, and its molecular weight is approximately 6104 g/mol .[3][5]

The fundamental protein fold of this compound remains very similar to that of human insulin, consisting of an A-chain of 21 amino acids and a B-chain of 29 amino acids, connected by two disulfide bridges. In the presence of zinc ions, this compound monomers assemble into dimers, which then form hexameric structures.

Self-Association of this compound: From Formulation to Subcutaneous Depot

The ultra-long duration of action of this compound is attributed to a unique, reversible self-association mechanism that occurs post-injection. This process is highly dependent on the formulation's excipients, primarily zinc and phenol.

State in Pharmaceutical Formulation: Di-hexamers

In its pharmaceutical formulation, this compound exists predominantly as stable, soluble di-hexamers.[6] This formulation contains zinc and phenolic compounds (phenol and m-cresol).[6] The presence of phenol stabilizes the insulin hexamers in a T3R3 conformation, where three dimers are in the "T" (tense) state and three are in the "R" (relaxed) state. These T3R3 hexamers then associate to form di-hexamers.

Post-Injection Transformation: Multi-hexamer Chains

Upon subcutaneous injection, the phenolic excipients diffuse away from the injection site. This depletion of phenol triggers a conformational change in the hexamers from the T3R3 state to the T6 state, where all six insulin dimers are in the tense conformation.[7] This conformational switch exposes surfaces that facilitate the self-assembly of the hexamers into long, soluble, and stable multi-hexameric chains.[2][6] These multi-hexamer chains form a subcutaneous depot.

Slow Dissociation and Monomer Release

The multi-hexameric chains slowly dissociate from their ends, releasing insulin monomers into the bloodstream. This gradual release of biologically active monomers is the rate-limiting step for the absorption of this compound and is responsible for its flat and prolonged glucose-lowering effect. The dissociation of the multi-hexamers is dependent on the slow diffusion of zinc ions from the subcutaneous depot.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the molecular properties and self-association of this compound.

Table 1: Molecular and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C274H411N65O81S6 | [3][5] |

| Molecular Weight | ~6104 g/mol | [3][5] |

| Half-life | ~25 hours | [1] |

| Duration of Action | > 42 hours | [3] |

| Plasma Protein Binding | >99% (to albumin) | [5][8] |

Table 2: Composition of this compound Pharmaceutical Formulation (Tresiba® 100 units/mL)

| Component | Concentration (per mL) |

| This compound | 100 units (3.66 mg) |

| Glycerol | 19.6 mg |

| Metacresol | 1.72 mg |

| Phenol | 1.50 mg |

| Zinc | 32.7 µg (as acetate) |

| Water for Injection | q.s. to 1 mL |

Source: Adapted from prescribing information.

Table 3: Characterization of this compound Assemblies by SEC-MALS

| Species | Elution Time (min) | Apparent Molecular Weight (MW) | Conditions | Reference(s) |

| Monomer-Dimer | ~78 | - | 2 Zn2+/6 insulin monomers, phenol-free buffer | [9] |

| Di-hexamer | - | ~74 kDa | In pharmaceutical formulation (with phenol) | [10] |

| Multi-hexamer | ~32-38 | >5 MDa (up to 44 MDa reported) | 6 Zn2+/6 insulin molecules, phenol-free buffer | [9] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the structure and self-association of this compound are provided below.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the molecular weight and size distribution of this compound assemblies in different solution conditions.

Methodology:

-

System: An HPLC system equipped with a size exclusion column (e.g., TSK-gel G3000SWXL), a UV detector, a multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.

-

Mobile Phase: Phosphate-buffered saline (PBS) or Tris buffer at a physiological pH (e.g., 7.4). To study the effect of zinc, mobile phases with and without zinc ions are used. To mimic the post-injection state, a phenol-free mobile phase is employed.

-

Sample Preparation: this compound samples are prepared at a concentration of approximately 0.6 mM. To simulate the pharmaceutical formulation, samples are prepared in a buffer containing zinc and phenol. To simulate the subcutaneous environment, phenol is removed from the buffer.

-

Injection Volume: 50-100 µL.

-

Flow Rate: 0.5 mL/min.

-

Data Analysis: The data from the UV, MALS, and dRI detectors are analyzed using appropriate software (e.g., ASTRA software) to calculate the molar mass and size distribution of the eluting species.

Small-Angle X-ray Scattering (SAXS)

Objective: To obtain low-resolution structural information about the shape and size of this compound assemblies in solution.

Methodology:

-

Instrument: A synchrotron SAXS beamline or a laboratory-based SAXS instrument.

-

Sample Preparation: this compound solutions are prepared in a suitable buffer (e.g., phosphate or Tris buffer) at various concentrations to assess for concentration-dependent effects. The buffer composition is adjusted to mimic either the pharmaceutical formulation (with zinc and phenol) or the subcutaneous environment (phenol-free).

-

Data Collection: SAXS data are collected for the this compound samples and for the corresponding buffer blanks. Measurements are typically performed at a controlled temperature (e.g., 25°C).

-

Data Analysis: The scattering data from the buffer is subtracted from the sample data. The resulting scattering curves are analyzed using software packages like ATSAS to determine structural parameters such as the radius of gyration (Rg) and to generate low-resolution 3D models of the scattering particles.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology of this compound multi-hexameric assemblies.

Methodology:

-

Sample Preparation: A small aliquot (3-5 µL) of the this compound solution, prepared under conditions that promote multi-hexamer formation (i.e., phenol-free, with zinc), is applied to a TEM grid with a perforated carbon film. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample.

-

Imaging: The vitrified sample is transferred to a cryo-electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperature. Images are acquired at low electron doses to minimize radiation damage.

-

Data Analysis: The acquired images are processed to enhance contrast and visualize the filamentous structures of the this compound multi-hexamers.

Visualizations of Key Processes

This compound Self-Association Pathway

Caption: this compound self-association from di-hexamers to multi-hexamers.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for characterizing this compound.

Insulin Signaling Pathway

Caption: Simplified overview of the insulin signaling pathway activated by this compound.

Conclusion

The unique molecular design of this compound, particularly the acylation at LysB29, underpins its remarkable self-association properties. The transition from stable di-hexamers in the pharmaceutical formulation to long multi-hexameric chains upon injection creates a soluble subcutaneous depot that ensures a slow and continuous release of insulin monomers. This mechanism results in a flat and predictable pharmacokinetic and pharmacodynamic profile, making this compound a valuable therapeutic option for achieving stable glycemic control in individuals with diabetes. The experimental techniques detailed in this guide are crucial for the ongoing research and development of novel long-acting insulin analogues.

References

- 1. This compound | C274H411N65O81S6 | CID 118984462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. svprotocols [sedfitsedphat.github.io]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. mdpi.com [mdpi.com]

- 7. nist.gov [nist.gov]

- 8. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. researchgate.net [researchgate.net]

An In-Depth Guide to the Receptor Binding Affinity and Kinetics of Insulin Degludec

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin degludec, an ultra-long-acting basal insulin analog. The document details the interaction of this compound with the insulin receptor, presenting quantitative binding data, the experimental protocols used to derive this data, and the downstream signaling consequences of receptor activation.

Introduction to this compound

This compound is a modified human insulin designed for a prolonged and stable glucose-lowering effect. Its unique structure involves the deletion of threonine at position B30 and the addition of a 16-carbon fatty diacid, attached to lysine at position B29 via a glutamic acid spacer.[1][2][3] Following subcutaneous injection, these modifications allow this compound to form soluble multi-hexamer chains, creating a depot.[1][2][4] From this depot, this compound monomers slowly and continuously dissociate, are absorbed into the bloodstream, and become available to bind to insulin receptors on target cells.[3][4]

Receptor Binding Affinity and Kinetics

The therapeutic action of this compound is initiated by its binding to the insulin receptor (IR), a transmembrane protein belonging to the receptor tyrosine kinase family.[5][6] The binding affinity and the kinetics of this interaction are critical determinants of the drug's potency and duration of action.

Quantitative Binding Data

This compound exhibits a binding affinity for the insulin receptor that is comparable to that of human insulin.[1] In contrast, other long-acting analogs may have reduced affinity for the insulin receptor.[7] A key characteristic of this compound's interaction with the receptor is its slow on- and off-rates, which contribute to its prolonged action.[8] One study reported an IC50 value of 19.59 nM/L for this compound's binding to the insulin receptor.[9]

Table 1: Insulin Receptor (IR) Binding Affinity

| Insulin Analog | Parameter | Value | Receptor Isoform | Notes |

| This compound | IC50 | 19.59 nM/L | Not Specified | [9] |

| Human Insulin | KD1 (High Affinity) | 38.1 ± 0.9 nM | IR-A (ectodomain) | Two-site binding pattern observed via SPR.[10] |

| KD2 (Low Affinity) | 166.3 ± 7.3 nM | IR-A (ectodomain) | [10] | |

| Insulin Detemir | Relative Affinity | ~30% of Human Insulin | Not Specified | Has a lower affinity for the IR than human insulin.[5] |

| Insulin Glargine | Relative Affinity | Lower than Human Insulin | Not Specified | Glargine itself has a lower binding affinity for the IR.[11] |

Table 2: Insulin-like Growth Factor-1 Receptor (IGF-1R) Binding Affinity

| Insulin Analog | Relative Affinity vs. Human Insulin | Notes |

| This compound | Low / Similar to Human Insulin | The low affinity for the IGF-1R suggests a favorable molecular safety profile regarding mitogenic potential.[1] |

| Insulin Glargine | Higher than Human Insulin | Exhibits a significantly higher affinity for the IGF-1 receptor compared to human insulin.[11] |

Binding Kinetics

Surface Plasmon Resonance (SPR) studies indicate that this compound's interaction with the insulin receptor is best described by a 1:1 binding model characterized by slow association (on-rate) and dissociation (off-rate) kinetics.[8] This contrasts with human insulin, which typically fits a two-site binding model.[8][10] The slow dissociation from the receptor contributes to the sustained signaling and prolonged duration of action of this compound.

Insulin Receptor Signaling Pathways

Once this compound binds to the alpha subunit of the insulin receptor, it induces a conformational change that activates the tyrosine kinase domain within the beta subunit.[5] This triggers autophosphorylation of the receptor and the recruitment and phosphorylation of various intracellular substrates, most notably Insulin Receptor Substrate (IRS) proteins.[5] This initiates a cascade of downstream signaling events through two primary pathways that govern insulin's metabolic and mitogenic effects.

-

PI3K/Akt Pathway (Metabolic Actions): This is the principal pathway for insulin's metabolic effects.[12] Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn leads to the activation of Akt (also known as Protein Kinase B).[12] Activated Akt mediates the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake.[5] It also promotes glycogen synthesis and protein synthesis while inhibiting glucose production in the liver.[5]

-

Ras/MAPK Pathway (Mitogenic Actions): This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.[12] The activated insulin receptor can also phosphorylate adapter proteins like Shc, which recruits the Grb2-SOS complex.[12] This leads to the activation of Ras and the subsequent mitogen-activated protein kinase (MAPK) cascade.[12]

Experimental Protocols

The binding affinity and kinetics of this compound are determined using specialized in vitro assays. The two primary methods are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Receptor Binding Assay

This method quantifies the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the insulin receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50), which reflects the binding affinity of the test compound.

Detailed Methodology:

-

Receptor Preparation:

-

Assay Setup:

-

A constant, low concentration of radiolabeled insulin (e.g., [¹²⁵I]-Tyr-A14-insulin) is used as the tracer.[1]

-

A series of increasing concentrations of unlabeled "cold" ligand (e.g., this compound, human insulin) is prepared for competition.

-

-

Incubation:

-

The receptor preparation, radiolabeled insulin, and varying concentrations of unlabeled insulin are combined in a suitable binding buffer (e.g., HEPES-based buffer with BSA).[1]

-

The mixture is incubated at a controlled temperature (e.g., 15°C) for a sufficient period (e.g., 2.5 hours) to allow the binding to reach equilibrium.[1]

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter or by centrifugation of the cell suspension.[1]

-

-

Quantification:

-

The radioactivity retained on the filter or in the cell pellet (representing the bound ligand) is measured using a gamma counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the unlabeled ligand concentration.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[8][13]

Objective: To determine the association rate constant (kₐ or kₒₙ), dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ).

Detailed Methodology:

-

Sensor Chip Preparation:

-

Receptor Capture:

-

A solution containing solubilized, full-length insulin receptors (either IR-A or IR-B isoform) is passed over the sensor chip. The antibody captures the receptors, creating a functional surface.[8]

-

-

Analyte Injection (Association):

-

A continuous flow of running buffer is passed over the chip to establish a stable baseline.

-

A solution containing the analyte (e.g., this compound) at a specific concentration is injected and flows over the receptor-coated surface for a set period. The binding of the analyte to the captured receptors causes a change in the refractive index at the surface, which is measured in real-time as an increase in the SPR signal (response units, RU). This phase is used to determine the association rate (kₐ).

-

-

Dissociation:

-

The analyte solution is replaced by a continuous flow of running buffer. The analyte dissociates from the receptors, causing the SPR signal to decrease. This phase is monitored to determine the dissociation rate (kₑ).

-

-

Regeneration:

-

A regeneration solution is injected to remove the captured receptor from the antibody, preparing the surface for the next cycle. This step is often omitted in favor of a fresh capture for each cycle to ensure consistent receptor activity.[10]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) from a series of different analyte concentrations are collected.

-

The data is "double-referenced" by subtracting the signal from a reference flow cell and a blank buffer injection to correct for bulk refractive index changes and non-specific binding.[8]

-

The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding for degludec, or a two-site model for human insulin) using specialized software.[8][10]

-

This fitting process yields the kinetic rate constants kₐ and kₑ. The equilibrium dissociation constant (Kₑ) is then calculated as kₑ/kₐ.

-

Conclusion

This compound's unique pharmacokinetic profile is underpinned by its distinct receptor binding characteristics. It binds to the insulin receptor with an affinity comparable to human insulin but exhibits slow association and dissociation kinetics. This prolonged receptor occupancy, combined with its slow release from the subcutaneous depot, results in a stable and protracted glucose-lowering effect. Its low affinity for the IGF-1 receptor is similar to that of human insulin, suggesting a low mitogenic potential. Understanding these fundamental binding properties and the experimental methods used to characterize them is essential for the ongoing research and development of novel insulin therapies.

References

- 1. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Degludec: the new ultra-long insulin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Insulin Receptor: An Important Target for the Development of Novel Medicines and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beactica.se [beactica.se]

- 9. abmole.com [abmole.com]

- 10. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A versatile insulin analog with high potency for both insulin and insulin-like growth factor 1 receptors: Structural implications for receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of insulin oligomeric forms by a novel surface plasmon resonance-diffusion coefficient based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis for Insulin Degludec's Protracted Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin degludec is an ultra-long-acting basal insulin analogue designed to provide a flat and stable glucose-lowering effect over an extended period. Its protracted mechanism of action is a result of unique molecular modifications that lead to the formation of a soluble, high-molecular-weight multi-hexamer depot following subcutaneous injection. This technical guide provides an in-depth exploration of the structural and biophysical principles governing this compound's extended duration of action. We will delve into its molecular design, the dynamics of its self-assembly, and the key experimental methodologies used to elucidate its structure and function. Quantitative pharmacokinetic and pharmacodynamic data are summarized, and detailed experimental protocols for its characterization are provided.

Introduction

The management of diabetes mellitus often requires basal insulin therapy to maintain glycemic control between meals and overnight. An ideal basal insulin should mimic the physiological, continuous, low-level secretion of insulin from the pancreas, with a predictable and prolonged duration of action to minimize glycemic variability and the risk of hypoglycemia. This compound was developed to meet these needs through a novel protraction mechanism based on the formation of soluble multi-hexamers at the injection site.[1][2]

Molecular Structure of this compound

This compound's unique properties stem from specific modifications to the human insulin molecule.[3] The threonine residue at position B30 is deleted, and a 16-carbon fatty diacid (hexadecanedioic acid) is attached to the lysine residue at position B29 via a γ-L-glutamic acid spacer.[4][5] This acylation is the key to its prolonged action.[4]

The pharmaceutical formulation of this compound is a sterile, aqueous, clear, and colorless solution that also contains glycerol, metacresol, phenol, zinc acetate, and water for injection.[6] The presence of phenol and zinc in the formulation is crucial for stabilizing the this compound molecules into di-hexameric structures.[7]

Mechanism of Protracted Action: From Di-hexamers to Monomers

The extended duration of action of this compound is a multi-step process that begins after subcutaneous injection and involves the formation and subsequent slow disassembly of multi-hexameric chains.

Di-hexameric State in Pharmaceutical Formulation

In the vial, this compound exists as stable and soluble di-hexamers.[1] These are composed of two hexamers linked together, a conformation stabilized by the presence of zinc and phenolic excipients (phenol and m-cresol).[7] The hexamers are in a T3R3 conformation.[8]

Multi-hexamer Assembly Post-Injection

Upon subcutaneous injection, the phenolic excipients diffuse away from the injection site. This diffusion triggers a conformational change in the this compound hexamers from a T3R3 state to a T6 state.[8] This change exposes surfaces that facilitate the self-assembly of the di-hexamers into long, soluble multi-hexamer chains.[9] These chains form a depot in the subcutaneous tissue.[2]

Slow Dissociation and Monomer Release

The protracted effect of this compound is primarily due to the slow and gradual dissociation of insulin monomers from the ends of these multi-hexamer chains. This process is rate-limited by the slow diffusion of zinc from the multi-hexameric structure.[8] As zinc ions slowly dissociate, the hexamers at the ends of the chains become unstable and release insulin monomers. These monomers are then readily absorbed into the systemic circulation.[8] The slow and continuous release of monomers results in a flat and stable pharmacokinetic and pharmacodynamic profile.[9]

Quantitative Data

The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied. The following tables summarize key quantitative data from various clinical trials.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Reference |

| Half-life (t½) | >25 hours | Healthy and diabetic subjects | [9] |

| Time to steady state | 2-3 days | Patients with type 1 diabetes | [2] |

| Maximum Concentration (Cmax,SD) | 3489 pmol/L | Healthy Chinese subjects | [10] |

| Time to Maximum Concentration (tmax,SD) | 11.0 hours (median) | Healthy Chinese subjects | [10] |

| Area Under the Curve (AUC0-120h,SD) | 78192 pmol·h/L | Healthy Chinese subjects | [10] |

| Plasma Protein Binding | >99% (to albumin) | In vitro | [11] |

SD: Single Dose

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Value | Study Population | Reference |

| Duration of Action | >42 hours | Patients with type 1 diabetes | [9] |

| Glucose Lowering Effect Distribution (AUCGIR,0–12h,SS / AUCGIR,τ,SS) | ~50% | Japanese patients with type 1 diabetes | [2] |

| Within-subject variability (CV%) | Four times lower than insulin glargine | Patients with type 1 diabetes | [9] |

AUCGIR: Area under the glucose infusion rate curve; SS: Steady State; τ: Dosing interval (24 hours)

Experimental Protocols

The characterization of this compound's structure and function relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

Size-Exclusion Chromatography (SEC)

Objective: To determine the molecular size distribution and oligomeric state of this compound in different formulations.

Methodology:

-

System: Agilent 1100/1200 HPLC system or similar.

-

Column: TSK-gel G2000SWXL (7.8 × 300 mm, 5 µm particle size) or equivalent SEC column suitable for protein separation.

-

Mobile Phase: A buffer mimicking either the pharmaceutical formulation (e.g., containing zinc and phenol) or the subcutaneous environment (phenol-free). A common mobile phase for analyzing aggregates is L-arginine based.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV absorbance at 276 nm.

-

Sample Preparation: this compound samples are diluted to a suitable concentration (e.g., 0.6 mM) in the mobile phase.

-

Analysis: The elution profile is analyzed to identify peaks corresponding to monomers, dimers, hexamers, di-hexamers, and multi-hexamers based on their retention times. Molecular weight standards are used for calibration.

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius (Rh) and assess the size distribution and aggregation state of this compound.

Methodology:

-

Instrument: DynaPro-801 TC molecular sizing instrument or similar.

-

Sample Preparation: Samples are filtered through a 0.22 µm filter to remove dust and large aggregates. Measurements are performed in a temperature-controlled cuvette.

-

Data Acquisition: The instrument measures the fluctuations in scattered light intensity at a 90° angle.

-

Analysis: The autocorrelation function of the scattered light intensity is used to calculate the translational diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation. The size distribution is analyzed to assess the presence of different oligomeric species.

Circular Dichroism (CD) Spectroscopy

Objective: To study the secondary and tertiary structure and conformational changes of this compound under different conditions.

Methodology:

-

Instrument: A spectropolarimeter equipped with a temperature-controlled sample holder.

-

Wavelength Range: Far-UV (190-250 nm) for secondary structure and Near-UV (250-350 nm) for tertiary structure.

-

Sample Preparation: this compound solutions are prepared in appropriate buffers with and without zinc and phenol to mimic different environments. The concentration is typically in the range of 0.1-1 mg/mL.

-

Data Acquisition: CD spectra are recorded at a controlled temperature.

-

Analysis: The changes in the CD signal, particularly at 222 nm and 208 nm for α-helical content, are monitored to assess conformational changes upon variations in formulation, such as the removal of phenol.

Small-Angle X-ray Scattering (SAXS)

Objective: To obtain low-resolution structural information about the size and shape of this compound oligomers in solution.

Methodology:

-

Source: Synchrotron radiation source (e.g., EMBL P12 beamline at PETRA III, DESY).

-

Detector: 2D detector (e.g., Pilatus 2M).

-

Sample Preparation: this compound solutions are prepared in a buffer that matches the solvent conditions of interest. The sample is placed in a temperature-controlled sample cell. For SEC-SAXS, the sample is eluted from an SEC column directly into the X-ray beam path.[12]

-

Data Collection: The scattering intensity is measured as a function of the scattering angle (q).

-

Data Analysis: The scattering data is analyzed to determine parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax). The data can be used to generate low-resolution 3D models of the scattering particles.

Euglycemic Glucose Clamp

Objective: To assess the pharmacodynamic profile, specifically the glucose-lowering effect and duration of action of this compound.

Methodology:

-

Participants: Healthy volunteers or individuals with diabetes.

-

Procedure: A variable intravenous infusion of glucose is administered to maintain a constant blood glucose level (euglycemia) after a subcutaneous injection of this compound.

-

Measurements: The glucose infusion rate (GIR) required to maintain euglycemia is measured over time.

-

Analysis: The GIR profile provides a direct measure of the insulin's metabolic activity. Key parameters derived include the total glucose-lowering effect (Area Under the GIR Curve - AUCGIR), maximum GIR (GIRmax), and the time to onset and duration of action.[9]

Visualizations

Diagram 1: Mechanism of Protraction of this compound

References

- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]

- 2. Pharmacokinetic and pharmacodynamic properties of this compound in Japanese patients with type 1 diabetes mellitus reflect similarities with Caucasian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degludec: the new ultra-long insulin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Design of the Novel Protraction Mechanism of this compound, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. This compound | C274H411N65O81S6 | CID 118984462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. SASDE26 – Albumin-insulin degludec 1:12 complex [sasbdb.org]

An In-Depth Technical Guide to the In Vitro Characterization of Insulin Degludec Hexamer Disassembly

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Protraction Mechanism of Insulin Degludec

This compound (IDeg) is an ultra-long-acting basal insulin analogue designed for a prolonged and stable glucose-lowering effect.[1][2] Its unique protraction mechanism is based on the formation of a soluble subcutaneous depot of multi-hexamer assemblies.[1][3] In its pharmaceutical formulation, which contains zinc and phenolic excipients (phenol and m-cresol), this compound exists as stable di-hexamers.[3][4][5] Following subcutaneous injection, the diffusion of phenolic ligands triggers a conformational change and the self-assembly of these di-hexamers into long, soluble multi-hexamer chains.[3][4][6] The slow, gradual dissociation of zinc ions from the ends of these chains leads to the steady release of this compound monomers, which are then absorbed into the bloodstream.[3][6] This technical guide details the key in vitro experimental methods used to characterize this disassembly process, presenting quantitative data and workflow visualizations.

The Disassembly Pathway: From Multi-Hexamer to Monomer

The disassembly of this compound is a stepwise process governed by changes in the local microenvironment, specifically the concentration of phenol and zinc.[7] This process can be simulated and studied in vitro to understand its kinetics and structural intermediates.

-

Initial State (Pharmaceutical Formulation): In the vial, in the presence of zinc and phenol, this compound forms stable and soluble di-hexamers.[5][7] These are composed of two hexamers in a T₃R₃ conformation.[7][8]

-

Post-Injection Simulation (Phenol Depletion): Upon injection, phenol diffuses away. The in vitro simulation of this step, achieved by removing phenol from the buffer, triggers a conformational change in the hexamers from T₃R₃ to the T₆ "tense" state.[7] This change exposes surfaces that promote end-to-end self-assembly into long, linear multi-hexamer chains.[3][7]

-

Slow Dissociation (Zinc Depletion): The multi-hexamer chains form a depot. The gradual dissociation of zinc ions from the terminal hexamers of the chains is the rate-limiting step for disassembly.[3][7] As zinc is lost, the hexamers become unstable.

-

Final Release: The zinc-depleted hexamers break down into dimers, which then rapidly dissociate into biologically active monomers.[7] These monomers are then small enough to be absorbed into the circulation.[6]

Experimental Protocols and Methodologies

A suite of biophysical techniques is employed to characterize the size, structure, and stability of this compound assemblies at each stage of the disassembly pathway.[7][9][10]

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Purpose: To separate molecular species based on hydrodynamic volume and determine their absolute molar mass, providing quantitative data on the distribution of monomers, dimers, hexamers, and multi-hexameric structures.[7][11]

Methodology:

-

System: An HPLC system equipped with a size-exclusion column (e.g., Sepharose 6HR) is connected in series with a UV detector and a MALS detector.[7][12]

-

Mobile Phase: A buffer simulating physiological conditions (e.g., phosphate-buffered saline, pH 7.4) is used. To mimic different stages, key components are varied:

-

Sample Preparation: this compound is dissolved in the appropriate mobile phase and incubated to reach equilibrium before injection.[5]

-

Data Analysis: The UV chromatogram shows the elution profile, while the MALS detector measures the light scattered by the eluting particles. This scattering is proportional to both the concentration and the molar mass, allowing for the calculation of the molecular weight of each species eluting from the column.[12]

Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic radius (Rh) and size distribution of this compound assemblies in solution. DLS is particularly useful for monitoring the formation of large multi-hexamer complexes without the shear forces of chromatography.[11][14]

Methodology:

-

System: A DLS instrument consisting of a laser, a temperature-controlled sample cuvette, and a photon detector.

-

Sample Preparation: Samples are prepared in buffers mimicking the formulation and post-injection states, similar to SEC-MALS. Solutions are typically filtered to remove dust and extraneous aggregates.

-

Measurement: The sample is illuminated by the laser, and the detector measures the intensity fluctuations of the scattered light over time. These fluctuations are caused by the Brownian motion of the particles.

-

Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is analyzed to calculate the translational diffusion coefficient (D), which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation.[14][15]

Small-Angle X-ray Scattering (SAXS)

Purpose: To gain low-resolution structural information about the shape and size of this compound assemblies in solution, such as confirming the linear, rod-like structure of the multi-hexamers.[9][10][16]

Methodology:

-

System: A SAXS instrument with a high-intensity X-ray source, a sample cell, and a 2D detector.

-

Sample Preparation: Samples are prepared in various buffers, as described above, to capture different assembly states.

-

Measurement: A collimated X-ray beam is passed through the sample solution. The scattering pattern produced by the interaction of X-rays with the electrons in the molecules is recorded by the detector.

-

Data Analysis: The 1D scattering curve (intensity vs. scattering angle) is analyzed to determine structural parameters like the radius of gyration (Rg), maximum particle dimension (Dmax), and molecular weight. The overall shape of the scattering curve can be compared to theoretical models to confirm, for example, a linear arrangement of hexamers.[9][10]

Circular Dichroism (CD) Spectroscopy

Purpose: To analyze the secondary structure and conformational state of this compound during the disassembly process. CD is critical for confirming the allosteric transitions (e.g., T₃R₃ to T₆) that drive multi-hexamer formation.[7][11]

Methodology:

-

System: A CD spectropolarimeter.

-

Measurement: The instrument measures the differential absorption of left- and right-circularly polarized light by the chiral insulin molecules, typically in the far-UV range (190-260 nm) for secondary structure analysis.

-

Data Analysis: The resulting CD spectrum provides information on the proportion of alpha-helices, beta-sheets, and random coils. Changes in the spectrum upon removal of phenol are indicative of the conformational shift from the T₃R₃ state to the T₆ state.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the in vitro characterization of this compound.

Table 1: Assembly States of this compound Under Simulated Conditions

| Condition | Dominant Species | Conformation (from CD) | Apparent Molecular Weight (from SEC-MALS) |

|---|---|---|---|

| Pharmaceutical Formulation (+ Zinc, + Phenol) | Di-hexamer | T₃R₃ | ~72 kDa |

| Simulated Post-Injection (+ Zinc, - Phenol) | Multi-hexamer chains | T₆ | >5,000 kDa[7] |

| Simulated Disassembly (- Zinc, - Phenol) | Monomers / Dimers | - | ~6-12 kDa |

Table 2: Biophysical Parameters from Orthogonal Methods

| Method | Parameter Measured | Typical Value for Multi-hexamer Assembly |

|---|---|---|

| SEC-MALS | Molar Mass (Mw) | Can exceed 5 MDa, indicating large linear polymers.[7] |

| DLS | Hydrodynamic Radius (Rh) | Significantly increased values upon phenol removal, indicating formation of large complexes. |

| SAXS | Radius of Gyration (Rg) | Consistent with long, rod-like structures formed by end-to-end hexamer association.[9][10] |

| CD Spectroscopy | Conformational State | Shift from T₃R₃ spectrum to T₆ spectrum upon phenol depletion.[7] |

Biological Relevance: Insulin Signaling Pathway

The ultimate purpose of the controlled disassembly of this compound is the release of the active monomer. Once released, the monomer binds to the insulin receptor on target cells (e.g., muscle, fat, liver), initiating a signaling cascade that leads to glucose uptake and utilization.[1][17]

Conclusion

The ultra-long duration of action of this compound is a direct result of its unique, multi-step disassembly process. In vitro characterization using a combination of orthogonal biophysical techniques like SEC-MALS, DLS, SAXS, and CD spectroscopy is essential for elucidating this mechanism. These methods provide quantitative data on the size, shape, and conformational state of the insulin assemblies under conditions that mimic the pharmaceutical formulation and the post-injection subcutaneous depot. This detailed understanding is critical for drug development, formulation optimization, and ensuring product quality and therapeutic efficacy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degludec: the new ultra-long insulin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Physico-Chemical Properties that Enable Co-Formulation of Basal this compound with Fast-Acting Insulin Aspart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]

- 7. Design of the Novel Protraction Mechanism of this compound, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-controlled assembly of hexamers, dihexamers, and linear multihexamer structures by the engineered acylated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small angle X-ray scattering-based elucidation of the self-association mechanism of human insulin analogue lys(B29)(N(ε)ω-carboxyheptadecanoyl) des(B30) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Analyzing Insulin Samples by Size-Exclusion Chromatography: A Column Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of NMR and Dynamic Light Scattering for Measuring Diffusion Coefficients of Formulated Insulin: Implications for Particle Size Distribution Measurements in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azonano.com [azonano.com]

- 16. researchgate.net [researchgate.net]

- 17. derangedphysiology.com [derangedphysiology.com]

The Pivotal Role of Zinc and Phenol in the Formulation of Insulin Degludec: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin degludec, an ultra-long-acting basal insulin analogue, represents a significant advancement in the management of diabetes mellitus. Its unique pharmacokinetic profile, characterized by a prolonged and stable glucose-lowering effect, is intricately linked to its formulation. This technical guide delves into the core of this compound's formulation, elucidating the critical roles of zinc and phenol in orchestrating its self-assembly into a subcutaneous depot, which is paramount for its extended duration of action.

The Chemistry of Protraction: Di-hexamer to Multi-hexamer Assembly

In its pharmaceutical formulation, this compound exists as stable dihexamers.[1][2] This is a crucial state that ensures stability in the vial and upon injection. The key to this architecture lies in the presence of zinc and phenolic excipients, primarily phenol and metacresol.[3][4]

Zinc ions are fundamental to the formation of insulin hexamers. Each hexamer, composed of six insulin monomers, is stabilized by the coordination of two zinc ions.[5] This hexameric structure protects the insulin molecule from degradation and aggregation.[6][7]

Phenol and its derivatives act as allosteric ligands that further stabilize the hexameric conformation.[6][8][9] They bind to specific pockets within the hexamer, inducing a conformational change that promotes the formation of stable dihexamers in the case of this compound.[10][11] In the formulation, these phenolic compounds ensure that the dihexamers remain soluble and stable.[1]

Upon subcutaneous injection, a cascade of events is initiated, driven by the diffusion of phenol into the surrounding tissue. This depletion of phenol triggers a conformational change in the dihexamers, exposing surfaces that facilitate their self-association into long, linear multi-hexamer chains.[1][12][13] This assembly forms a soluble depot in the subcutaneous space.[2][14]

The final step in the release mechanism is the slow diffusion of zinc ions from the multi-hexamer chains.[12] As zinc dissociates, the multi-hexamers become unstable and gradually disassemble, releasing insulin monomers into the bloodstream. It is these monomers that are biologically active and can bind to insulin receptors to regulate blood glucose levels.[12] The slow and sustained release of monomers from this subcutaneous depot is the basis for this compound's ultra-long duration of action, which can exceed 42 hours.[15][16]

Quantitative Composition of Excipients

The precise concentrations of zinc and phenolic compounds in the this compound formulation (marketed as Tresiba®) are critical for its mechanism of action.

| Component | Concentration (per mL of 100 units/mL solution) | Function |

| Zinc | 32.7 mcg | Essential for the formation and stabilization of insulin hexamers.[17] |

| Phenol | 1.50 mg | Stabilizes the hexameric structure and facilitates the formation of dihexamers in the formulation.[17] |

| Metacresol | 1.72 mg | A phenolic derivative that also contributes to the stabilization of the hexameric structure.[17] |

| Glycerol | 19.6 mg | Isotonicity agent.[3][4] |

| Water for Injection | q.s. | Vehicle.[3][4] |

| Hydrochloric acid/Sodium hydroxide | q.s. to pH 7.6 | pH adjustment.[17] |

Experimental Protocols for Formulation Characterization

The unique self-assembly properties of this compound necessitate specialized analytical techniques for its characterization. The following are detailed methodologies for key experiments.

Size Exclusion Chromatography (SEC) for Analysis of Hexamers and Multi-hexamers

Objective: To determine the size distribution and quantify the different oligomeric states (monomers, dimers, hexamers, multi-hexamers) of this compound under various formulation conditions.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a UV detector.[18][19]

-

Column: A size-exclusion column with a pore size suitable for separating proteins in the range of insulin monomers (approx. 6 kDa) to multi-hexamers (several hundred kDa). A common choice is a silica-based column with a pore size of 120-130 Å.[16][18]

-

Mobile Phase: A buffer that mimics the formulation conditions or the post-injection environment. A typical mobile phase could be a phosphate buffer at a physiological pH (e.g., 7.4) with or without phenolic excipients.

-

Sample Preparation: this compound samples are diluted to an appropriate concentration in the mobile phase.

-

Analysis:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample.

-

Monitor the elution profile at a wavelength of 276-280 nm, where insulin has a characteristic absorbance.

-

Calibrate the column using protein standards of known molecular weights to create a standard curve of elution volume versus log(molecular weight).

-

Determine the apparent molecular weight of the eluting species by comparing their elution volumes to the standard curve.

-

Integrate the peak areas corresponding to different oligomeric states to quantify their relative abundance.

-

Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To measure the hydrodynamic radius (Rh) of this compound assemblies in solution, providing insights into the formation of dihexamers and multi-hexamers.

Methodology:

-

Instrumentation: A DLS instrument equipped with a laser light source and a detector to measure scattered light intensity fluctuations.[20][21]

-

Sample Preparation:

-

Filter the this compound solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Place the filtered sample into a clean, dust-free cuvette.

-

-

Analysis:

-

Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

-

The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173°).

-

The fluctuations in the scattered light intensity over time, caused by the Brownian motion of the particles, are measured.

-

An autocorrelation function is generated from the intensity fluctuations.

-

The instrument's software analyzes the autocorrelation function to determine the translational diffusion coefficient (D) of the particles.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

The size distribution of the particles in the sample is reported.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the conformational changes in the secondary structure of this compound upon binding of zinc and phenol, and during the transition from dihexamers to multi-hexamers.

Methodology:

-

Instrumentation: A CD spectropolarimeter.[1]

-

Sample Preparation:

-

Prepare this compound samples in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).

-

Ensure the protein concentration is accurately determined, as this is critical for calculating molar ellipticity.

-

Place the sample in a quartz cuvette with a known path length (e.g., 0.1 cm).

-

-

Analysis:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the this compound sample in the far-UV range (typically 190-260 nm).

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the observed ellipticity (θ) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where c is the protein concentration in mol/L, n is the number of amino acid residues, and l is the path length in cm.

-

Analyze the resulting spectrum to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms provided with the instrument's software or standalone programs. Changes in the spectral features, particularly the minima around 208 nm and 222 nm for α-helices, indicate conformational changes.

-

Visualizing the Molecular Choreography

The following diagrams, generated using Graphviz, illustrate the key processes involved in the formulation and action of this compound.

Caption: Formation of stable dihexamers in the vial.

Caption: Multi-hexamer depot formation after injection.

Caption: Gradual monomer release and physiological action.

Caption: A typical experimental workflow.

Conclusion

The formulation of this compound is a testament to the power of protein engineering and formulation science. The precise interplay between zinc and phenol is the cornerstone of its ultra-long-acting profile. Zinc ions drive the formation of the fundamental hexameric units, while phenolic excipients orchestrate their assembly into stable dihexamers in the vial and their subsequent transformation into a multi-hexameric subcutaneous depot. This sophisticated, self-assembling drug delivery system ensures a slow, sustained, and predictable release of active insulin monomers, offering significant clinical benefits for individuals with diabetes. A thorough understanding of these formulation principles and the analytical methods used for their characterization is essential for the continued development of innovative insulin therapies.

References

- 1. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]

- 2. novonordisk.ca [novonordisk.ca]

- 3. mims.com [mims.com]

- 4. Mechanisms of stabilization of the insulin hexamer through allosteric ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding of phenol to R6 insulin hexamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analyzing Insulin Samples by Size-Exclusion Chromatography: A Column Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degludec: the new ultra-long insulin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Tresiba® Works | Tresiba® (this compound) injection 100 U/mL, 200 U/mL [novomedlink.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Optimize Dynamic Light Scattering for Protein Analysis [eureka.patsnap.com]

- 14. agilent.com [agilent.com]

- 15. DailyMed - TRESIBA- this compound injection, solution [dailymed.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. agilent.com [agilent.com]

- 18. wyatt.com [wyatt.com]

- 19. unchainedlabs.com [unchainedlabs.com]

- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Circular Dichroism (CD) [bio-protocol.org]

The Core Mechanism of Subcutaneous Depot Formation by Insulin Degludec: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the subcutaneous depot formation mechanism of Insulin Degludec (IDeg), a long-acting basal insulin analogue. The unique protraction mechanism of IDeg, centered around its ability to form soluble multi-hexameric chains after subcutaneous injection, results in a prolonged and stable glucose-lowering effect. This document outlines the molecular structure, formulation components, and the physicochemical processes that govern the formation and subsequent disassembly of the subcutaneous depot, supported by quantitative data and detailed experimental methodologies.

Molecular Structure and Formulation of this compound

This compound is a human insulin analogue with two key structural modifications: the deletion of threonine at position B30 and the acylation of lysine at position B29 with a hexadecanedioic acid via a γ-L-glutamic acid spacer.[1][2][3][4] This structural alteration is fundamental to its unique self-association properties.

The pharmaceutical formulation of this compound is a sterile, clear, and colorless solution containing zinc and phenol.[5][6][7] These excipients are crucial for stabilizing the insulin molecules into di-hexameric structures prior to injection.[5][6] In this state, the insulin hexamers are in a T₃R₃ conformation, where only one end of the hexamer is available for interaction, leading to the formation of stable di-hexamers.[8][9]

The Mechanism of Subcutaneous Depot Formation

The protraction mechanism of this compound is a multi-step process that begins immediately after subcutaneous injection:

-

Phenol Diffusion and Conformational Change: Upon injection into the subcutaneous tissue, the phenol in the formulation rapidly diffuses away.[5][9][10] This triggers a conformational change in the this compound hexamers from the T₃R₃ state to the T₆ state.[2][9]

-

Multi-hexamer Assembly: In the T₆ conformation, both ends of the hexamers become available for interaction, leading to the self-assembly of long, soluble multi-hexamer chains.[2][9][10] These chains form a depot within the subcutaneous tissue.[2][11] Electron microscopy studies have visualized these elongated multi-hexamer structures.[10]

-

Slow Zinc Diffusion and Monomer Release: The multi-hexameric chains are stabilized by zinc ions.[5][6] A gradual diffusion of zinc from the ends of these chains leads to the slow and continuous dissociation of insulin monomers from the terminals of the multi-hexamers.[5][9]

-

Systemic Absorption: The released insulin monomers are then slowly absorbed into the systemic circulation.[2][5] This slow and continuous release of monomers is responsible for the ultra-long duration of action and the flat, stable pharmacokinetic and pharmacodynamic profiles of this compound.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and pharmacokinetic/pharmacodynamic properties of this compound.

Table 1: Formulation and Physicochemical Properties

| Parameter | Value | Reference |

| This compound Concentration | 0.6 mM | [1] |

| Zinc to Insulin Ratio (in formulation) | 2-5 Zn ions per 6 insulin monomers | [1] |

| Phenol Concentration (in formulation) | 16 mM | [1] |

| m-Cresol Concentration (in formulation) | 16 mM | [1] |

| Apparent Molecular Weight of Multi-hexamers | >5 MDa | [2] |

| Half-life (t½) | > 25 hours | [10][12] |

| Duration of Action | > 42 hours | [2][8] |

| Time to Steady State | 2-3 days | [12][14] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | This compound | Insulin Glargine | Reference |

| Half-life (t½) | > 25 hours | ~12 hours | [10][12] |

| Within-subject variability (CV%) | Fourfold lower | - | [14] |

| Nocturnal Hypoglycemia Risk | Lower | Higher | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the depot formation mechanism of this compound.

Size-Exclusion Chromatography (SEC)

Purpose: To analyze the self-association states of this compound in the pharmaceutical formulation and under simulated subcutaneous depot conditions.[1][2]

Methodology:

-

SEC Method 1 (Simulating Pharmaceutical Formulation): [1]

-

Column: A suitable size-exclusion column capable of separating high molecular weight species.

-

Mobile Phase: An eluent containing phenol to maintain the di-hexameric state.

-

Detection: UV absorbance to monitor the elution profile.[1]

-

Analysis: The elution profile is analyzed to determine the proportion of di-hexamers, hexamers, and monomers.[1]

-

-

SEC Method 2 (Simulating Subcutaneous Depot): [1]

-

Column: Same as Method 1.

-

Mobile Phase: A phenol-free eluent, such as 140 mM sodium chloride, 10 mM tris pH 7.3, 0.01% sodium azide, and 5% 2-propanol at 37°C, to induce multi-hexamer formation.[1]

-

Detection: UV absorbance and orthogonal reverse-phase chromatography to determine the concentration of individual insulin analogues in the multi-hexamer and hexamer-monomer fractions.[1]

-

Transmission Electron Microscopy (TEM)

Purpose: To visualize the multi-hexameric structures of this compound formed in the absence of phenol.[10]

Methodology:

-

Sample Preparation: A solution of this compound is prepared under conditions that mimic the subcutaneous depot (i.e., without phenol).

-

Grid Preparation: A drop of the sample solution is applied to a carbon-coated grid. The excess solution is blotted off, and the grid is negatively stained with a suitable agent (e.g., uranyl acetate).

-

Imaging: The grid is examined under a transmission electron microscope to visualize the morphology of the insulin assemblies. The resulting images show elongated, filament-like structures corresponding to the multi-hexamers.[10]

Euglycemic Glucose Clamp Studies

Purpose: To assess the pharmacodynamic profile and duration of action of this compound in vivo.[12]

Methodology:

-

Subjects: Human subjects with type 1 diabetes.[15]

-

Procedure:

-

A primed-continuous infusion of human insulin is administered to raise plasma insulin concentrations.[9]

-

Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).[9]

-

A variable-rate infusion of glucose is administered to maintain a constant, euglycemic blood glucose level.[9]

-

The glucose infusion rate (GIR) is recorded over time, which reflects the glucose-lowering effect of the infused insulin.[3]

-

-

Data Analysis: The GIR profile over a 24-hour period or longer is analyzed to determine the onset, peak, and duration of action of the insulin.[10][12]

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

References

- 1. Investigation of the Physico-Chemical Properties that Enable Co-Formulation of Basal this compound with Fast-Acting Insulin Aspart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of the Novel Protraction Mechanism of this compound, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degludec: the new ultra-long insulin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin aggregation assessment by capillary gel electrophoresis without sodium dodecyl sulfate: Comparison with size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Small angle X-ray scattering-based elucidation of the self-association mechanism of human insulin analogue lys(B29)(N(ε)ω-carboxyheptadecanoyl) des(B30) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. mmpc.org [mmpc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for Euglycemic Clamp Study of Insulin Degludec in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hyperinsulinemic-euglycemic clamp is the gold standard technique for assessing insulin sensitivity in vivo.[1][2][3][4][5] This method allows for the direct measurement of whole-body glucose disposal under steady-state hyperinsulinemic conditions. Insulin degludec is an ultra-long-acting basal insulin analogue with a flat and stable pharmacokinetic and pharmacodynamic profile.[6] These application notes provide a detailed protocol for conducting a euglycemic clamp study in rats to evaluate the pharmacodynamic properties of this compound.

The protocol involves a continuous infusion of insulin to achieve a state of hyperinsulinemia, while a variable glucose infusion is administered to maintain euglycemia (normal blood glucose levels).[3][5] The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and, therefore, a measure of insulin sensitivity.[3][5]

Principle of the Euglycemic Clamp

The primary principle of the hyperinsulinemic-euglycemic clamp is to raise plasma insulin concentrations to a desired level through a constant intravenous infusion.[5] This elevation in insulin suppresses endogenous glucose production by the liver and stimulates glucose uptake by peripheral tissues, primarily skeletal muscle and adipose tissue.[4] To prevent hypoglycemia resulting from the hyperinsulinemia, glucose is infused at a variable rate to clamp the blood glucose concentration at a predetermined euglycemic level.[5] Under steady-state conditions, the exogenous glucose infusion rate equals the whole-body glucose uptake, providing a quantitative measure of insulin sensitivity.[5]

Experimental Protocols

Animal Preparation and Surgical Procedure

A critical prerequisite for a successful euglycemic clamp study in conscious, unrestrained rats is the chronic catheterization of blood vessels for infusion and blood sampling.[1][7] This is typically performed 4-5 days prior to the clamp experiment to allow for full recovery of the animal.[2][8]

Materials:

-

Male Sprague-Dawley or Wistar rats (approximately 300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (forceps, scissors, sutures)

-

Catheters (e.g., PE50 tubing connected to Silastic tubing)[1]

-

Heparinized saline (10 U/mL)

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the rat using isoflurane.[7]

-

Make a midline incision in the neck area to expose the right jugular vein and the left carotid artery.[7][8]

-

Carefully isolate the jugular vein for the infusion line and the carotid artery for the blood sampling line.[7][8]

-

Insert the catheters into the respective blood vessels and secure them with sutures.[7] The tip of the arterial catheter should be advanced to the aortic arch.[7]

-

Tunnel the external ends of the catheters subcutaneously to exit at the back of the neck.[7]

-

Flush the catheters with heparinized saline to maintain patency and seal the external ends.[7]

-

Administer analgesics post-surgery and monitor the animal's recovery. The rat should regain its pre-surgical weight before the clamp study.[2][8]

Euglycemic Clamp Procedure

Materials:

-

Conscious, unrestrained, and fasted (overnight) catheterized rat

-

Infusion pumps

-

This compound solution (prepared in a suitable vehicle, e.g., 0.1% BSA in saline)

-

Variable glucose solution (e.g., 20% or 50% dextrose)[9]

-

Blood glucose meter and test strips

-

Heparinized saline

Procedure:

-

On the day of the experiment, connect the jugular vein catheter to the infusion pump for insulin and glucose infusion. Connect the carotid artery catheter for blood sampling.

-

Allow the rat to acclimate for at least 30 minutes before starting the experiment.[7]

-

Obtain a baseline blood sample to measure basal glucose and insulin levels.[2][7]

-

Begin a continuous infusion of this compound. Given its ultra-long-acting nature, a priming dose may not be necessary, and a constant infusion rate should be chosen to achieve the desired steady-state insulin concentration. A suggested starting infusion rate for rats is in the range of 2-5 mU/kg/min.

-

Based on the blood glucose readings, adjust the glucose infusion rate (GIR) to maintain euglycemia (typically around 100-120 mg/dL).[5]

-

The clamp is considered to have reached a steady state when the blood glucose level is stable within the target range for at least 30 minutes with a constant GIR.[7]

-

Due to the ultra-long duration of action of this compound, the clamp study may need to be conducted for an extended period (e.g., 4-6 hours or longer) to accurately capture its full pharmacodynamic effect.

-

Collect blood samples at regular intervals during the clamp to measure plasma insulin and other metabolites if required.

Data Presentation

Quantitative data from the euglycemic clamp study should be summarized in tables for clear comparison and analysis.

Table 1: Baseline Characteristics of Experimental Animals

| Group | Animal ID | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (µU/mL) |

| Control | 1 | |||

| 2 | ||||